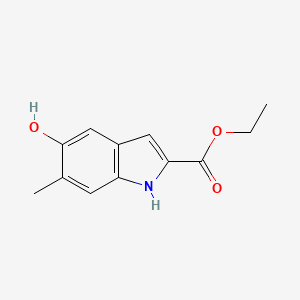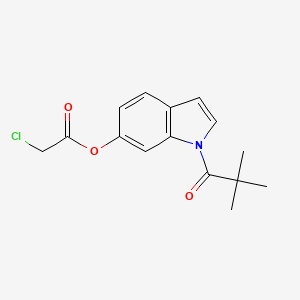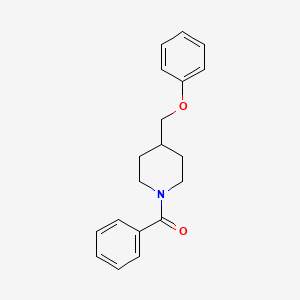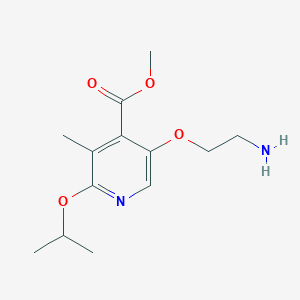
methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminoethanol with a pyridine derivative under controlled conditions to introduce the aminoethoxy group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used .
Scientific Research Applications
Chemistry
In chemistry, methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups that mimic biological molecules. It can also serve as a probe in biochemical assays .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another calcium channel blocker with similar applications.
Nicardipine: Used for the treatment of high blood pressure and angina.
Uniqueness
Methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate is unique due to its specific functional groups and their arrangement on the pyridine ring. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H20N2O4 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-8(2)19-12-9(3)11(13(16)17-4)10(7-15-12)18-6-5-14/h7-8H,5-6,14H2,1-4H3 |
InChI Key |
VEJSAPDTWTZWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1OC(C)C)OCCN)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
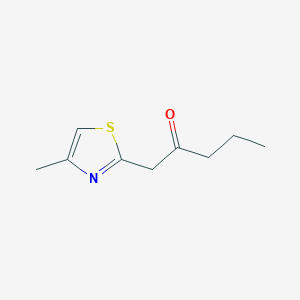
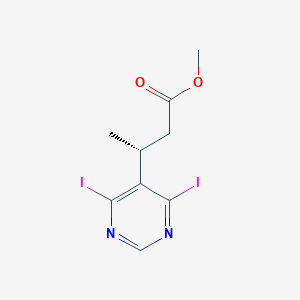
![4-Chloro-2-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8542917.png)
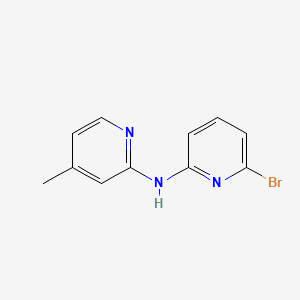
![2-Ethyl-1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole](/img/structure/B8542929.png)
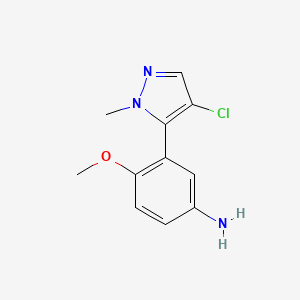
![1,2,2a,5-Tetrahydropyrrolo[4,3,2-de]quinolin-4(3H)-one](/img/structure/B8542939.png)
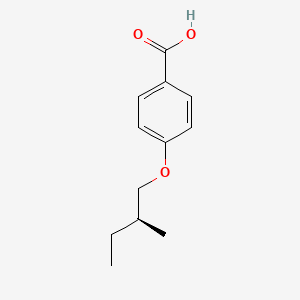
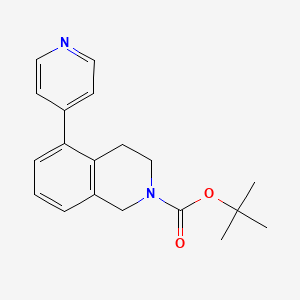
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]methanesulfonamide](/img/structure/B8542984.png)
![4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8542990.png)
